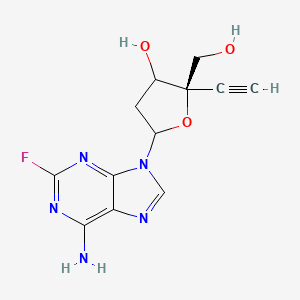
(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multi-step organic synthesis. The starting materials are often simple sugars and purine or pyrimidine bases. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the purine base.
Fluorination: Introduction of the fluorine atom into the purine ring.
Amination: Introduction of the amino group.
Ethynylation: Addition of the ethynyl group.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale organic synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may occur at the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino and fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Nucleoside analogs are used as building blocks in the synthesis of more complex molecules and as probes in chemical research.
Biology
In biological research, these compounds are used to study DNA and RNA synthesis and function.
Medicine
Nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication and interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets may include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-5-(6-amino-2-chloropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
- (2R)-5-(6-amino-2-bromopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
The presence of the fluorine atom in the compound “(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol” may confer unique properties such as increased metabolic stability and altered binding affinity to biological targets.
Eigenschaften
Molekularformel |
C12H12FN5O3 |
|---|---|
Molekulargewicht |
293.25 g/mol |
IUPAC-Name |
(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6?,7?,12-/m1/s1 |
InChI-Schlüssel |
IKKXOSBHLYMWAE-LBVLNNNDSA-N |
Isomerische SMILES |
C#C[C@]1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO |
Kanonische SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



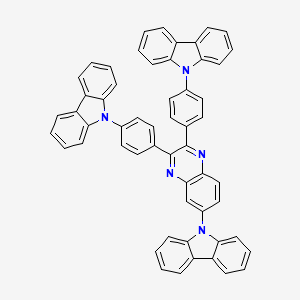
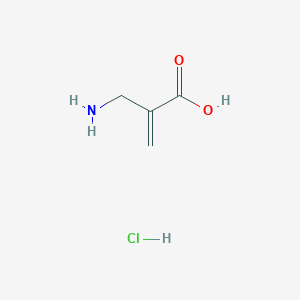
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)


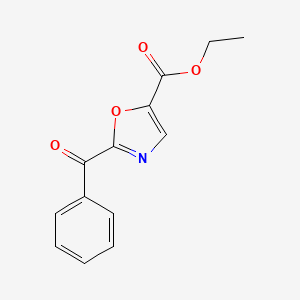
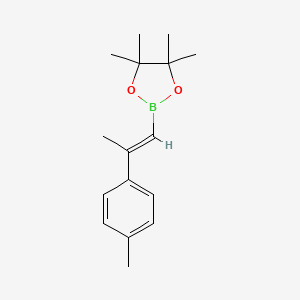
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)
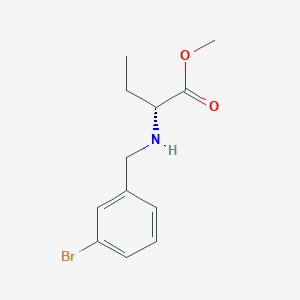

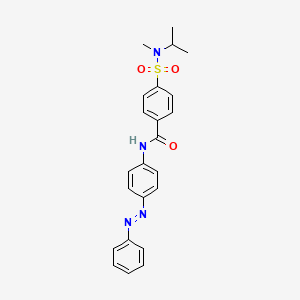
![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)
